molecular formula C9H14O2 B049338 6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 119728-91-5

6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene

Cat. No.: B049338
CAS No.: 119728-91-5
M. Wt: 154.21 g/mol
InChI Key: NRKFVIAYPQUYTP-UHFFFAOYSA-N
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Description

6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene (CAS: 193077-50-8) is a spirocyclic compound with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol . Its structure consists of a 1,4-dioxane ring fused to a cyclohexene ring, with a methyl group substituted at the 6-position of the spiro system. The compound exhibits a planar spiro junction, as confirmed by NMR and HRMS data . The compound is utilized in organic synthesis, particularly as a precursor for functionalized spirocycles and in the preparation of bioactive molecules .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Rh-catalyzed 1,2-addition reactions. For example, reacting 1,4-Dioxaspiro[4.5]dec-6-en-8-one with AlMe3 in THF at 60°C under controlled stoichiometry (e.g., 1:3 ketone-to-AlMe3 ratio) yields 8-Methyl-1,4-dioxaspiro[4.5]dec-6-en-8-ol, a precursor. Catalytic systems like Rh/BINAP improve stereoselectivity, while omitting catalysts results in unreacted starting material . Optimization of temperature, solvent polarity, and catalyst loading is critical to suppress side reactions and enhance yields.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Analyze sp³ hybridized carbons in the dioxolane ring (δ 60–110 ppm) and the methyl group (δ ~1.2 ppm). The spiro junction typically shows distinct splitting patterns due to restricted rotation .
  • IR : Confirm the absence of ketone carbonyl stretches (~1700 cm⁻¹) post-reduction and presence of ether C-O stretches (~1100 cm⁻¹) .
  • Mass Spectrometry : Compare experimental molecular ion peaks (e.g., m/z 154.0994 for [M]⁺) with theoretical values to validate purity .

Q. What computational tools are suitable for predicting the physicochemical properties of this spirocyclic compound?

  • Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate logP (hydrophobicity), dipole moments, and molecular electrostatic potentials. Validate predictions against experimental data from NIST Chemistry WebBook (e.g., boiling point, solubility) . Software like Gaussian or ORCA can model steric effects from the spiro structure, which influence reactivity in substitution reactions .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in Diels-Alder reactions?

  • Methodological Answer : The compound’s exo/endo configuration affects dienophile positioning. For example, the methyl group at C6 creates steric hindrance, favoring endo transition states in cycloadditions. Monitor regioisomer ratios via HPLC or ¹H NMR (e.g., coupling constants in adducts) and correlate with DFT-calculated transition state energies . Kinetic studies under varying temperatures (10–60°C) can quantify activation barriers .

Q. What strategies resolve contradictions in fluorination studies of this compound derivatives?

  • Methodological Answer : Fluorination using [SF3][SbF6] in CH3CN at –20°C yields 8,8-difluoro derivatives, but low yields (<30%) and competing HF formation are common. Mitigate side reactions by:

  • Using anhydrous CsF to scavenge HF .
  • Adjusting solvent polarity (e.g., switch to DMF) to stabilize intermediates.
  • Validate product identity via ¹⁹F NMR (δ –68.1 and –114.5 ppm, J = 9.1 Hz) and HRMS .

Q. How can the biological activity of this compound be systematically evaluated in enzyme inhibition assays?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450) due to the compound’s logP (~1.5) .
  • Kinetic Analysis : Use fluorescence-based assays to measure IC50 values. For example, monitor NADPH depletion in CYP3A4 inhibition studies .
  • Docking Studies : Employ AutoDock Vina to predict binding poses, focusing on interactions between the spirocyclic core and catalytic residues .

Q. What experimental and theoretical approaches elucidate the stereoelectronic effects of the 1,4-dioxaspiro ring in photochemical reactions?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Track π→π* transitions of the cyclohexene moiety (λmax ~250 nm) under irradiation .
  • TD-DFT : Simulate excited-state geometries to identify charge-transfer pathways.
  • EPR : Detect radical intermediates in Norrish-type reactions, correlating spin density distribution with ring strain .

Comparison with Similar Compounds

The following table compares 6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene with structurally related spirocyclic derivatives, highlighting differences in substituents, molecular properties, and reactivity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 6-methyl C₉H₁₄O₂ 154.21 Moderate lipophilicity; used in spirocycle functionalization and drug intermediates.
6-Deutero-1,4-dioxaspiro[4.5]dec-6-ene (S5) 6-deutero C₈H₁₁DO₂ 155.22 Isotopic labeling for mechanistic studies; altered NMR shifts due to deuterium substitution.
6-Chloro-1,4-dioxaspiro[4.5]decane 6-chloro C₈H₁₃ClO₂ 176.64 Electrophilic reactivity; potential for nucleophilic substitution reactions.
1,4-Dioxaspiro[4.5]decane-6-carbaldehyde 6-carbaldehyde C₉H₁₄O₃ 170.21 Aldehyde group enables condensation reactions; used in heterocyclic synthesis.
8-Isopropylidene-7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-6-ene 7,9,9-trimethyl, 8-isopropylidene C₁₃H₂₀O₂ 208.30 Increased steric hindrance; stabilizes ring strain for photocycloaddition reactions.
6-Methyl-1,4-dioxaspiro[4.5]decan-6-ol 6-hydroxy C₉H₁₆O₃ 172.23 Hydrogen-bonding capacity; intermediate for ketamine analogs with antisepsis activity.
6-Iodo-1,4-dioxaspiro[4.5]dec-6-ene (204) 6-iodo C₈H₁₁IO₂ 266.08 Heavy atom effect; facilitates elimination or cross-coupling reactions.

Key Insights from Comparisons :

Substituent Effects on Reactivity: Electron-Withdrawing Groups (Cl, I): Chloro and iodo derivatives exhibit enhanced electrophilicity at the substituted position, enabling nucleophilic substitution or elimination pathways . Aldehyde Functionality: The carbaldehyde derivative serves as a versatile intermediate for Knoevenagel condensations or reductive amination . Hydroxyl Group: The hydroxylated analog (6-methyl-1,4-dioxaspiro[4.5]decan-6-ol) participates in hydrogen bonding, influencing solubility and biological activity .

Steric and Isotopic Modifications :

  • The isopropylidene derivative (CAS: 191027-68-6) introduces steric bulk, reducing ring strain and stabilizing transition states in photocycloadditions .
  • Deuteration at the 6-position (S5) provides a kinetic isotope effect for studying reaction mechanisms without altering steric properties .

Synthetic Utility :

  • The methyl-substituted parent compound is a common scaffold for derivatization, while halogenated versions (Cl, I) are pivotal in cross-coupling chemistry .
  • The aldehyde and hydroxyl derivatives expand applications in medicinal chemistry, such as antisepsis candidates and amine synthesis .

Properties

CAS No.

119728-91-5

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

6-methyl-1,4-dioxaspiro[4.5]dec-6-ene

InChI

InChI=1S/C9H14O2/c1-8-4-2-3-5-9(8)10-6-7-11-9/h4H,2-3,5-7H2,1H3

InChI Key

NRKFVIAYPQUYTP-UHFFFAOYSA-N

SMILES

CC1=CCCCC12OCCO2

Canonical SMILES

CC1=CCCCC12OCCO2

Synonyms

1,4-Dioxaspiro[4.5]dec-6-ene, 6-methyl-

Origin of Product

United States

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